molecular formula C6H14KN B3055859 Potassium diisopropylamide CAS No. 67459-71-6

Potassium diisopropylamide

Cat. No. B3055859
CAS RN: 67459-71-6
M. Wt: 139.28 g/mol
InChI Key: ZMJJCODMIXQWCQ-UHFFFAOYSA-N
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Description

Potassium diisopropylamide (KDA) is a chemical compound used in the preparation of lithium-salt-free KDA complexed with TMEDA (N,N,N’,N’-tetramethylethylenediamine). It is used for the flow-metalation of (hetero)arenes .


Synthesis Analysis

KDA is usually prepared by mixing LDA (lithium diisopropylamide) with tBuOK . A modified procedure described by Collum for the preparation of NaDA is used to prepare this base in the absence of any lithium salts . Small slices of oil-free solid potassium suspended in hexane are mixed with diisopropylamine. The resulting suspension is cooled to 0°C and isoprene is added dropwise. After 30 min of stirring at 0°C, the suspension is warmed to 25°C, leading after 6 h reaction time to a dark solution .


Molecular Structure Analysis

The molecular structure of a hetero-alkali-metal version of the utility amide LDA shows the complex to be a lithium-rich trinuclear cycle of formula Li2K(DA)3·TMEDA, with two coordinate lithium centres and TMEDA chelated potassium .


Chemical Reactions Analysis

The resulting potassium organometallics react instantaneously with various electrophiles, such as ketones, aldehydes, alkyl and allylic halides, disulfides, Weinreb amides, and Me3SiCl, affording functionalized (hetero)arenes in high yields .

Scientific Research Applications

1. Preparation of Functionalized Organometallics

Potassium diisopropylamide (KDA) has been utilized in the preparation of functionalized aryl, heteroaryl, and benzylic potassium organometallics. The process involves the flow-metalation of (hetero)arenes, using a mixture of KDA and TMEDA (N,N,N′,N′‐tetramethylethylenediamine), resulting in the formation of various benzylic potassium organometallics. This method is noted for its high yields and the possibility of scaling up without further optimization (Harenberg, Weidmann, & Knochel, 2020).

2. Synthesis of Mixed Alkali Metal-Magnesium Tris-Diisopropylamides

Research has been conducted on the synthesis of heterobimetallic tris-diisopropylamides involving potassium. These compounds have been synthesized by mixing metal alkyl reagents with diisopropylamine and TMEDA in some cases. Such amides have been crystallographically characterized, revealing interesting structural features and potential applications in chemistry (Hevia et al., 2003).

3. Microhardness and Indentation Fracture Studies

Potassium dihydrogen phosphate, closely related to potassium diisopropylamide, has been studied for its microhardness and indentation fracture characteristics. This research is significant for understanding the material properties of potassium compounds in various applications, including electrooptic systems (Fang & Lambropoulos, 2004).

4. Research on Potassium in Agriculture

While not directly involving potassium diisopropylamide, research on potassium in agriculture underlines the importance of potassium compounds in enhancing soil fertility and crop quality. This research delves into the role of potassium in plant physiology, nutrition, and stress mitigation (Römheld & Kirkby, 2010).

5. Catalytic Hydrogenation Using Potassium Compounds

The catalytic hydrogenation of carbon dioxide using potassium-based compounds, including potassium hydroxide, demonstrates the role of potassium in catalysis and chemical synthesis. Such research has implications for environmental chemistry and industrial processes (Tanaka, Yamashita, & Nozaki, 2009).

6. Potassium-Ion Battery Research

The development of potassium-ion batteries using high-capacity anode materials like antimony demonstrates another innovative application of potassium in the field of energy storage and battery technology. Such advancements are crucial for moving beyond current lithium-ion technology (McCulloch et al., 2015).

Mechanism of Action

While there isn’t specific information available on the mechanism of action for Potassium diisopropylamide, it’s worth noting that all class III antiarrhythmic drugs share a common electrophysiological mechanism in that they prolong the action potential duration, and most of the drugs in this class do so primarily by inhibiting repolarizing potassium currents .

Safety and Hazards

Diisopropylamine, a component of Potassium diisopropylamide, is highly flammable and harmful if swallowed. It is toxic if inhaled and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

potassium;di(propan-2-yl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.K/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJCODMIXQWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454147
Record name potassium diisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium diisopropylamide

CAS RN

67459-71-6
Record name potassium diisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium diisopropylamide
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Potassium diisopropylamide
Reactant of Route 6
Potassium diisopropylamide

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